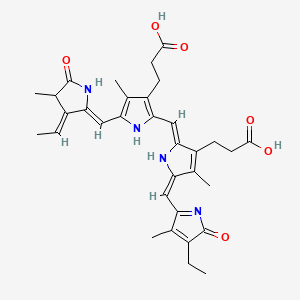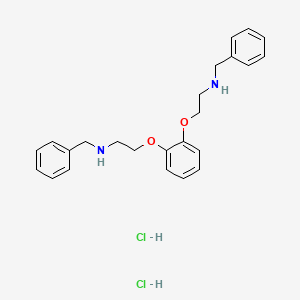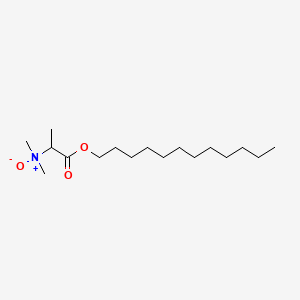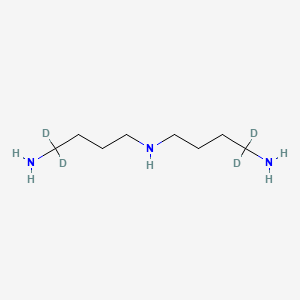
rac-Phycocyanobilin
Overview
Description
rac-Phycocyanobilin is a natural blue tetrapyrrole chromophore found in phycocyanin, a protein complex involved in photosynthesis in cyanobacteria and certain algae. This compound plays a crucial role in the absorption and transmission of light energy, making it essential for the photosynthetic process. Due to its antioxidation, anti-inflammatory, and anti-cancer properties, this compound has garnered significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Phycocyanobilin typically involves the biosynthesis pathway in microbial hosts such as Escherichia coli. The process begins with the screening of optimal heme oxygenase from Thermosynechococcus elongatus and ferredoxin oxidoreductase from Synechocystis sp. PCC6803. Mutants with higher activities are obtained through rational design and high-throughput screening. A DNA scaffold is then applied to assemble these mutants, reducing spatial barriers and enhancing heme supply. This method has achieved a high titer of this compound in a 5-liter fermenter .
Industrial Production Methods
Industrial production of this compound involves the heterologous expression of apo-proteins with signal peptides in Escherichia coli The biosynthesis pathway is reconstructed, and culture media are optimizedThis method has successfully enhanced the production of this compound by 3.7-fold compared to the starting strain .
Chemical Reactions Analysis
Types of Reactions
rac-Phycocyanobilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functional properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often carried out in an inert atmosphere to avoid unwanted side reactions.
Substitution: Substitution reactions involve reagents like halogens and nucleophiles. These reactions are conducted under controlled temperatures and pH to ensure specificity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain its core structure while exhibiting modified functional properties. These derivatives are valuable for different scientific and industrial applications .
Scientific Research Applications
rac-Phycocyanobilin has a wide range of scientific research applications:
Chemistry: Used as a natural pigment and a model compound for studying tetrapyrrole chemistry.
Biology: Plays a role in photosynthesis research and the study of light-harvesting complexes.
Medicine: Exhibits antioxidation, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries due to its safe and nutritional properties
Mechanism of Action
rac-Phycocyanobilin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. In cancer cells, this compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bilirubin: A tetrapyrrole compound with structural similarity to rac-Phycocyanobilin. Both compounds bind to human serum albumin with high affinity.
Phycoerythrobilin: Another tetrapyrrole chromophore found in phycoerythrin, with similar light-absorbing properties.
Biliverdin: A green tetrapyrrole compound involved in heme catabolism, sharing antioxidation properties with this compound
Uniqueness
This compound is unique due to its specific role in photosynthesis and its diverse range of bioactivities. Its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent sets it apart from other similar compounds. Additionally, its safe and nutritional properties make it highly valuable for various industrial applications .
Properties
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMALANKTSRILL-HSHKIBDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715372 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-76-4, 20298-86-6 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)

